METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a sulfonylamino group and a chlorophenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Methoxymethylation: The methoxymethyl group can be introduced through a methylation reaction using methoxymethyl chloride in the presence of a base.
Esterification: The carboxylate group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(4-bromophenyl)sulfonylamino]-2-(methoxymethyl)-1-benzofuran-3-carboxylate
- Methyl 5-[(4-methylphenyl)sulfonylamino]-2-(methoxymethyl)-1-benzofuran-3-carboxylate
- Methyl 5-[(4-nitrophenyl)sulfonylamino]-2-(methoxymethyl)-1-benzofuran-3-carboxylate
Uniqueness
METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and biological activity compared to other similar compounds. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 5-[(4-chlorophenyl)sulfonylamino]-2-(methoxymethyl)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO6S/c1-24-10-16-17(18(21)25-2)14-9-12(5-8-15(14)26-16)20-27(22,23)13-6-3-11(19)4-7-13/h3-9,20H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJYYWCCRGSTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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